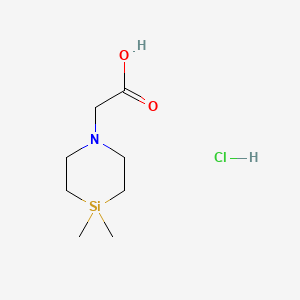![molecular formula C10H16O2 B13576855 2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)
2-{Bicyclo[3.2.1]octan-3-yl}aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid is a chemical compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure, specifically a bicyclo[3.2.1]octane ring system, which is a common motif in organic chemistry due to its rigidity and unique stereochemistry. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid typically involves the construction of the bicyclo[3.2.1]octane ring system followed by functionalization at the 3-position. One common method is the double Michael addition of carbon nucleophiles to cyclic dienones, which allows for the formation of the bicyclic core with high stereocontrol . The reaction proceeds in yields ranging from 42% to 96%, depending on the specific conditions and substrates used.
Industrial Production Methods
While specific industrial production methods for 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions for scalability, such as using continuous flow reactors and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The rigidity and stereochemistry of the bicyclo[3.2.1]octane ring system make it useful in the design of new materials and polymers.
Mecanismo De Acción
The mechanism by which 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octane-3-ones: These compounds share the bicyclic core but differ in functional groups, leading to different reactivity and applications.
Bicyclo[3.3.1]nonanes: These compounds have a similar bicyclic structure but with an additional carbon atom, resulting in different stereochemical properties and uses.
Uniqueness
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid is unique due to its specific functionalization at the 3-position, which allows for diverse chemical modifications and applications. Its rigid bicyclic structure provides distinct stereochemical advantages in synthesis and biological interactions.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-(3-bicyclo[3.2.1]octanyl)acetic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)6-9-4-7-1-2-8(3-7)5-9/h7-9H,1-6H2,(H,11,12) |
Clave InChI |
VKRYUQNARHTRFE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


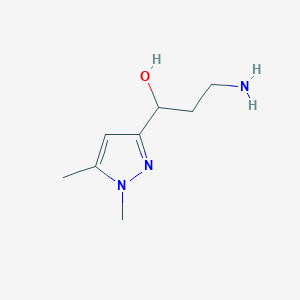


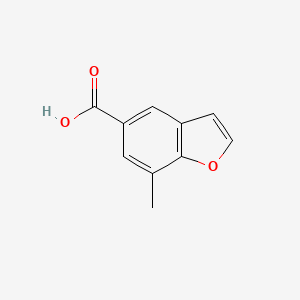
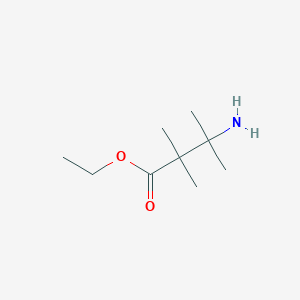
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)

![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
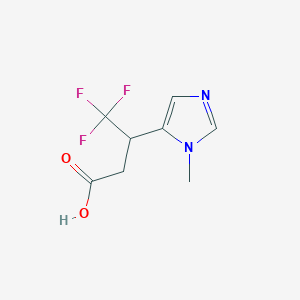
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)

